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Compound of Interest

Compound Name: Hydroxy tizanidine, (+-)-
CAS No.: 125292-31-1
Cat. No.: B1149710
Get Quote
. J

Executive Summary

Context: Tizanidine (5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine)
is a centrally acting

-adrenergic agonist primarily metabolized by CYP1A2.[1] The formation of 4-hydroxy tizanidine
(specifically the 4-hydroxy-4,5-dihydro-1H-imidazol-2-yl derivative) represents a critical
metabolic pathway. Significance: This metabolite exists as a cyclic hemiaminal. Its synthesis is
chemically challenging due to the thermodynamic drive toward dehydration (aromatization) to
the fully unsaturated imidazole or hydrolysis to the open-chain aldehyde. Access to high-purity (

)-4-hydroxy tizanidine is essential for:

* Metabolic Stability Assays: Validating CYP1A2 kinetics.
¢ Toxicology: Screening for reactive intermediate toxicity.

e Quality Control: Impurity profiling in APl manufacturing.
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This guide details a de novo synthetic route designed to trap the hemiaminal intermediate,
avoiding the common aromatization pitfall.

Retrosynthetic Analysis

The strategic disconnection relies on the instability of the imidazoline-4-ol ring. A direct
oxidation of Tizanidine is non-selective. Therefore, the imidazoline ring is constructed de novo
using a masked aldehyde equivalent (acetal) that allows for controlled cyclization under mild
acidic conditions.

Logical Disconnection (DOT Diagram)
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Caption: Retrosynthetic fragmentation of 4-hydroxy tizanidine revealing the acetal-based
masking strategy.
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Experimental Protocol: Total Synthesis

Safety Warning:Thiophosgene and methyl iodide are highly toxic/carcinogenic. All reactions
must be performed in a fume hood.

Step 1: Scaffold Activation (Isothiocyanate Formation)

The commercially available 4-amino-5-chloro-2,1,3-benzothiadiazole (1) is converted to the
isothiocyanate to activate the amine for coupling.

o Reagents: Thiophosgene (

),

, Dichloromethane (DCM), Water.

e Protocol:

[¢]

Dissolve (1) (10.0 mmol) in DCM (50 mL).

[e]

Add a saturated aqueous solution of

(20 mL) as an acid scavenger.

o

Cool to 0°C. Dropwise add Thiophosgene (11.0 mmol).

[¢]

Stir vigorously for 2 hours at RT.

[¢]

Workup: Separate organic layer, dry over

, and concentrate in vacuo.

[e]

Yield: ~90% of 5-chloro-4-isothiocyanato-2,1,3-benzothiadiazole (2).

Step 2: S-Methyl Isothiourea Formation

This step creates a "leaving group" (S-Me) that is more reactive toward amines than the sulfur
in a standard thiourea.

» Reagents: Ammonia (gas or solution), Methyl lodide (Mel), Ethanol.
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e Protocol:

o

Treat (2) with ethanolic ammonia to form the thiourea derivative.

[¢]

Dissolve the isolated thiourea (8.0 mmol) in acetone/ethanol (1:1).

[¢]

Add Methyl lodide (9.0 mmol) and reflux for 3 hours.

[e]

Workup: Evaporate solvent. The product is the hydroiodide salt of the S-methyl isothiourea

3).

[e]

Validation: MS (ESI+) m/z ~260 (M+H).

Step 3: Coupling and Controlled Cyclization (The Critical
Step)

This reaction couples the scaffold with the acetal and then uses mild acid to unmask the
aldehyde, which spontaneously cyclizes to the 4-hydroxy hemiaminal.

o Reagents: Aminoacetaldehyde dimethyl acetal, Isopropanol (IPA), 2N HCI.

e Protocol:

o

Coupling: Suspend (3) (5.0 mmol) in IPA (30 mL). Add Aminoacetaldehyde dimethyl acetal
(5.5 mmol) and Triethylamine (10 mmol). Reflux for 6-8 hours until methyl mercaptan (

) evolution ceases.

o

Intermediate Isolation: Evaporate IPA to yield the guanidino-acetal intermediate.

o

Cyclization: Dissolve the intermediate in THF (20 mL) and add 2N HCI (10 mL).

[¢]

Stir at RT for 1 hour.Crucial: Do not heat. Heating will cause dehydration to the aromatic
imidazole.

[¢]

Neutralization: Carefully adjust pH to 7.5 with saturated
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o Purification: Extract immediately with Ethyl Acetate. The hemiaminal is polar; if extraction

is poor, use preparative HPLC (C18, Water/Acetonitrile gradient).

Characterization & Structural Validation

The (

)-4-hydroxy tizanidine molecule contains a chiral center at C4 of the imidazoline ring. As a
hemiaminal, it is in equilibrium with the open-chain aldehyde, but in aprotic solvents (DMSO-

), the cyclic form predominates.

Data Summary Table

Parameter Value / Observation Interpretation
) Typical for benzothiadiazole
Appearance Pale yellow solid o
derivatives.
Consistent with [M+H]+ for
MS (ESI+) m/z 270.0 / 272.0 (3:1 ratio)
) Impurity profile distinct from
HPLC Purity > 96.5% (Area %) o )
Tizanidine (RT shift).
- Poor stability in acidic water
Solubility DMSO, Methanol

(dehydration risk).

NMR Spectroscopy (Diagnostic Signals)

Solvent: DMSO-

, 400 MHz

© 2026 BenchChem. All rights reserved. 5/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149710?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Shift (
Position Multiplicity Integration Assignment
ppm)
o Doublets Aromatic protons
Benzothiadiazole  7.95, 7.60 2H
(J=9Hz) (H6, H7)
] ) ] Exchangeable
Imidazoline NH 8.40 Broad Singlet 1H o
Guanidine NH
Hemiaminal
C4-H (Chiral) 5.65 Multiplet 1H methine
(Diagnostic)
Hydroxyl proton
C4-OH 6.20 Doublet (J=5Hz) 1H (exchanges w/
D20)
Diastereotopic
C5-H2 3.60, 3.85 Multiplets 2H methylene
protons

Structural Logic:

e The presence of the 5.65 ppm signal confirms the

hybridization of the C4 carbon, distinguishing it from the aromatic imidazole (which would
have a proton at ~7.0 ppm and no OH).

o The diastereotopic splitting of the C5 protons confirms the presence of a chiral center at C4.

Metabolic Pathway Visualization

Understanding the biological generation of this molecule validates the synthetic target.
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Caption: CYP1A2-mediated hydroxylation of Tizanidine to the 4-hydroxy metabolite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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